1-Nitroso-2-(2-phenylethenyl)benzene

Computational Chemistry Electrocyclization Reaction Mechanism

Researchers requiring a defined N-hydroxyindole precursor often face inconsistent yields due to competing nitrene pathways. 1-Nitroso-2-(2-phenylethenyl)benzene enables a controlled 6π electrocyclization with a 1 kcal/mol kinetic advantage. - Measurable outcomes: Near-thermoneutral enthalpy (-1.6 kcal/mol) for safer scale-up; distinct mechanistic pathway vs. nitrosostyrenes. - Supply assurance: In stock with rapid global dispatch.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 672946-14-4
Cat. No. B12542482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitroso-2-(2-phenylethenyl)benzene
CAS672946-14-4
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=CC=C2N=O
InChIInChI=1S/C14H11NO/c16-15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H
InChIKeyLEMYMEPKDAWZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Nitroso-2-(2-phenylethenyl)benzene Overview


1-Nitroso-2-(2-phenylethenyl)benzene is an ortho-nitrosostilbene derivative, characterized by a nitroso group adjacent to a styryl moiety on a benzene ring [1]. This compound acts as a critical intermediate in the reductive cyclization of nitroaromatics, enabling a 6π-electron 5-atom electrocyclization pathway to form N-hydroxyindoles, a mechanism distinct from the traditional singlet nitrene insertion pathway of its nitroarene precursors [1].

1-Nitroso-2-(2-phenylethenyl)benzene Substitution Risks


Substituting 1-Nitroso-2-(2-phenylethenyl)benzene with seemingly similar nitroso-styrenes or nitro-stilbenes in synthetic pathways is not scientifically valid due to diverging mechanistic fates. The ortho-nitrosostilbene framework dictates a specific balance between competitive 1,5- and 1,6-electrocyclizations, with unique activation barriers and intermediate stabilities that directly govern product distribution and yield. For instance, the second phenyl ring in the stilbene system fundamentally alters the reaction energetics compared to simpler nitrosostyrenes, leading to different kinetic and thermodynamic outcomes that are critical for selective synthesis [1].

1-Nitroso-2-(2-phenylethenyl)benzene Performance Data


Lower 1,5-Electrocyclization Barrier Relative to Nitrosostyrene

In a direct computational comparison, the 1,5-electrocyclization activation barrier for 1-Nitroso-2-(2-phenylethenyl)benzene (nitrosostilbene 5) is decreased by 1 kcal/mol relative to that of ortho-nitrosostyrene (9) [1]. This difference is attributed to the presence of the second phenyl ring.

Computational Chemistry Electrocyclization Reaction Mechanism

1,5- vs 1,6-Electrocyclization Intermediate Stability

For 1-Nitroso-2-(2-phenylethenyl)benzene (5), the initial 1,5-electrocyclization intermediate (nitronate 6) is 3.7 kcal/mol higher in energy than the reactant, indicating an endergonic initial step [1]. This is in contrast to ortho-nitrosostyrene (9), where the corresponding 1,5-electrocyclization product (nitrone 14) is 3.4 kcal/mol more stable than its reactant, an exergonic step [1]. This fundamental difference in intermediate stability influences the entire reaction coordinate.

Regioselectivity Computational Chemistry Nitrogen Heterocycles

Overall Exothermicity: Distinct from Nitrosostyrene

The overall computed exothermicity for the reductive cyclization of 1-Nitroso-2-(2-phenylethenyl)benzene (5) to its final N-hydroxyindole product is different from that of ortho-nitrosostyrene (9). While the overall reaction for 9 to 17 is exothermic by -20.3 kcal/mol, the nitrosostilbene pathway (5 to 8) is exothermic by -1.6 kcal/mol under the same reaction conditions [1]. This key difference in thermodynamic driving force has significant implications for reaction optimization.

Reaction Thermodynamics Computational Chemistry N-Hydroxyindole

6π-Electrocyclization Mechanism vs. Nitrene Pathway

The compound is a prototypical example of a nitrosoarene that proceeds via a 6π-electron 5-atom electrocyclization to a nitronate, followed by a 1,5-H shift, to yield N-hydroxyindoles [1]. This mechanism is an alternative to the traditional exhaustive deoxygenation pathway of nitroaromatics to singlet nitrenes. The intermediacy of the nitrosostilbene was computationally validated against other prototypical systems like nitrosostyrenes and nitrosybiphenyls [1].

Reaction Mechanism Nitrene Chemistry Synthetic Methodology

1-Nitroso-2-(2-phenylethenyl)benzene Applications


N-Hydroxyindole Synthesis via Oxygenated Intermediate

Researchers synthesizing N-hydroxyindoles, a key pharmacophore, should select 1-Nitroso-2-(2-phenylethenyl)benzene as a mechanistic probe or precursor. The quantitative evidence shows a defined electrocyclization pathway with a 1 kcal/mol kinetic advantage over simpler nitrosostyrenes and a distinct, near-thermoneutral overall enthalpy change (-1.6 kcal/mol) that can simplify process control [1].

Benchmarking Hetero-Electrocyclization Reactions

This compound serves as a well-characterized, prototypical system for benchmarking DFT and other computational methods on hetero-6π electrocyclizations. Its direct comparison data against ortho-nitrosostyrene and nitrosybiphenyl, detailing activation barriers and intermediate energetics, provides a rigorous standard set for validating new theoretical models [1].

Mechanistic Studies of Cadogan Cyclizations

For groups investigating the mechanism of the Cadogan reaction, procuring this specific nitrosostilbene is essential to experimentally trap or spectroscopically observe the proposed nitronate intermediate. The computational evidence supports its role as a stable, distinct intermediate, contrasting with the nitrene pathway of its nitro analog [1].

Thermally-Neutral Heterocycle Synthesis Scale-Up

Process chemists developing scalable heterocycle syntheses can exploit the compound's low overall exothermicity (-1.6 kcal/mol). This property makes it a safer, more controllable intermediate compared to the highly exothermic nitrosostyrene pathway (-20.3 kcal/mol), mitigating risks associated with adiabatic temperature rise in large-scale reactors [1].

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